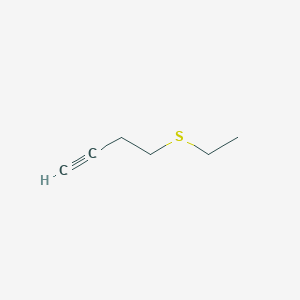

4-(Ethylsulfanyl)but-1-yne

Description

Foundational Significance of Alkyne Functionalities in Organic Synthesis

Alkynes are unsaturated hydrocarbons characterized by the presence of at least one carbon-carbon triple bond. byjus.com This functional group is of paramount importance in organic synthesis due to its inherent reactivity and versatility. numberanalytics.comnih.gov The triple bond consists of one strong sigma (σ) bond and two weaker pi (π) bonds, a result of the sp hybridization of the involved carbon atoms. numberanalytics.com This hybridization dictates a linear geometry with bond angles of 180 degrees. youtube.com

The high reactivity of alkynes stems from the relative ease with which the π-bonds can be broken, making them susceptible to a variety of addition reactions. numberanalytics.comlibretexts.org They serve as versatile intermediates in the synthesis of complex molecules, including natural products and pharmaceuticals. numberanalytics.com Terminal alkynes, which have a hydrogen atom attached to a triple-bonded carbon, exhibit notable acidity compared to other hydrocarbons, allowing for the formation of acetylide anions. libretexts.org These anions are powerful nucleophiles, and their alkylation is a crucial method for forming new carbon-carbon bonds, enabling chemists to construct more elaborate molecules from simpler precursors. libretexts.org Furthermore, alkynes participate in numerous metal-catalyzed reactions and cycloadditions, expanding the toolkit for creating diverse functional groups and cyclic compounds. numberanalytics.com

The Role of Organosulfur Moieties as Key Functional Groups in Chemical Transformations

Organosulfur compounds, and specifically thioethers (also known as sulfides), are critical functional groups in organic chemistry. mdpi.comresearchgate.net A thioether consists of a sulfur atom bonded to two organic groups (R-S-R'). ontosight.ai This functional group is the sulfur analog of an ether (R-O-R'). libretexts.org

Thioethers possess distinct chemical properties. They are generally more stable than ethers but can be oxidized to form sulfoxides (R-S(O)-R') and subsequently sulfones (R-S(O₂)-R'), which are themselves important intermediates in synthesis. ontosight.ai The precursors to many thioethers, thiols (R-SH), are significantly more acidic than their alcohol counterparts. masterorganicchemistry.com Deprotonation of a thiol yields a thiolate anion (RS⁻), which is an excellent nucleophile and is commonly used in Sₙ2 reactions with alkyl halides to synthesize thioethers. libretexts.orgmasterorganicchemistry.com Thioether linkages are also found in biologically important molecules. ontosight.ai Due to their utility, thioethers are integral to the synthesis of pharmaceuticals, materials, and fine chemicals. mdpi.comontosight.ai

Positioning 4-(Ethylsulfanyl)but-1-yne within the Framework of Alkyne and Thioether Chemistry

This compound is a chemical compound that embodies the convergence of alkyne and thioether chemistry. nih.gov It features a terminal alkyne group (a but-1-yne core) and an ethyl thioether substituent. This structure places it within the class of alkynyl thioethers, where a sulfur atom is directly or indirectly attached to a carbon-carbon triple bond. acs.org

The presence of both functionalities within the same molecule gives rise to unique reactivity. The electron-rich nature of the sulfur atom can influence the electronic properties and reactivity of the adjacent alkyne. acs.orgucl.ac.uk This interaction allows for novel chemical transformations that may not be accessible with simple alkynes or thioethers alone. ucl.ac.uk The compound serves as a versatile building block, with the terminal alkyne available for classic alkyne reactions and the thioether moiety capable of participating in or directing other transformations. acs.org

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 4-ethylsulfanylbut-1-yne | nih.govfluorochem.co.uk |

| CAS Number | 10574-98-8 | nih.govfluorochem.co.uk |

| Molecular Formula | C₆H₁₀S | nih.gov |

| Molecular Weight | 114.21 g/mol | nih.gov |

| Canonical SMILES | C#CCCSCC | fluorochem.co.uk |

| InChI Key | FGHVAHPYAFIQFO-UHFFFAOYSA-N | fluorochem.co.ukcymitquimica.com |

| Purity | 98% | fluorochem.co.ukcymitquimica.com |

| XLogP3 | 1.8 | nih.gov |

| Monoisotopic Mass | 114.05032149 Da | nih.gov |

Overview of Research Trajectories for Alkynyl Thioethers

Alkynyl thioethers, including this compound, are valuable synthetic intermediates that have garnered significant attention in research. ucl.ac.ukacs.org Their synthetic utility stems from their ability to undergo a wide range of transformations at both the sulfur atom and the alkyne. acs.org The electron-rich sulfur atom enhances the reactivity of the triple bond, opening avenues for new chemical reactions. acs.org

Recent research has focused on developing novel synthetic methods utilizing alkynyl thioethers. These compounds are key substrates in various transformations, including:

Cycloaddition and Annulation Reactions: Alkynyl thioethers participate in formal [4+2] and [3+2] annulation reactions to create valuable heterocyclic structures like 2H-chromenes and sulfenylated pyrroles. acs.orgrsc.org

Metal-Catalyzed Transformations: They are effective partners in gold-catalyzed and copper-catalyzed reactions. acs.orgrsc.org Gold catalysis, for instance, can activate the alkyne for annulation with various partners, leading to complex N-heterocycles. researchgate.net

Brønsted Acid-Catalyzed Cyclizations: Researchers have developed efficient Brønsted acid-catalyzed methods for the cyclization of phenol-alkynyl thioethers, providing an atom-economical route to valuable phenanthrols. rsc.orgresearchgate.net

Synthesis of Sulfur-Containing Heterocycles: The thiolation of terminal alkynes is a direct route to alkynyl sulfides, which can then be converted into diverse sulfur-containing heterocycles through subsequent reactions like iodocyclization and cross-coupling. acs.org

These research directions highlight the immense and still largely untapped synthetic potential of alkynyl thioethers. ucl.ac.uk They serve as versatile platforms for developing new synthetic methodologies and for the efficient construction of molecules relevant to medicinal chemistry and materials science. acs.org

Structure

3D Structure

Properties

IUPAC Name |

4-ethylsulfanylbut-1-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10S/c1-3-5-6-7-4-2/h1H,4-6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGHVAHPYAFIQFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70537772 | |

| Record name | 4-(Ethylsulfanyl)but-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70537772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10574-98-8 | |

| Record name | 4-(Ethylsulfanyl)but-1-yne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70537772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(ethylsulfanyl)but-1-yne | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Ethylsulfanyl but 1 Yne and Structural Analogues

Direct and Indirect Approaches to Terminal Alkyne Construction

The construction of the terminal alkyne functionality is a critical step in the synthesis of 4-(Ethylsulfanyl)but-1-yne. Several robust methods are available for this purpose, primarily involving the formation of new carbon-carbon bonds.

Alkylation Reactions of Acetylenic Anions with Electrophilic Precursors

A fundamental and widely employed strategy for the synthesis of terminal alkynes involves the alkylation of acetylide anions. acs.orgnih.govlibretexts.orgmasterorganicchemistry.comlibretexts.org This method relies on the appreciable acidity of the terminal proton of acetylene (B1199291) or a monosubstituted alkyne, which can be deprotonated by a strong base to generate a highly nucleophilic acetylide anion. masterorganicchemistry.com This anion can then react with a suitable electrophile, such as an alkyl halide, to form a new carbon-carbon bond and extend the carbon chain. acs.orgnih.govlibretexts.orglibretexts.org

The general mechanism involves the deprotonation of a terminal alkyne with a strong base, typically sodium amide (NaNH₂) or n-butyllithium (n-BuLi), to form the corresponding acetylide. masterorganicchemistry.com This is followed by a nucleophilic substitution reaction (SN2) with a primary alkyl halide. acs.orgnih.govlibretexts.org For the synthesis of this compound, this would conceptually involve the reaction of the acetylide anion with an electrophile containing the ethylsulfanyl group, such as 1-halo-2-(ethylsulfanyl)ethane.

The choice of the electrophilic precursor is crucial for the success of the alkylation reaction. Primary alkyl halides are the most suitable substrates due to their lower steric hindrance, which favors the SN2 pathway. libretexts.orglibretexts.org Secondary and tertiary alkyl halides are prone to undergo elimination reactions (E2) in the presence of the strongly basic acetylide anion, leading to the formation of alkenes as byproducts. libretexts.orglibretexts.org Therefore, an electrophile like 1-bromo-2-(ethylsulfanyl)ethane would be a viable precursor for the synthesis of this compound via this method.

| Acetylide Source | Electrophile | Base | Solvent | Product | Yield (%) |

| Acetylene | 1-bromo-2-(ethylsulfanyl)ethane | NaNH₂ | liq. NH₃/THF | This compound | Data not available |

| Sodium Acetylide | 2-(Ethylsulfanyl)ethyl tosylate | - | DMF | This compound | Data not available |

| Propargyl bromide | Ethanethiol | NaH | THF | 3-(Ethylsulfanyl)prop-1-yne | Data not available |

Palladium-Catalyzed Cross-Coupling Reactions for C(sp)-C(sp²/sp³) Bond Formation

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile tool for the formation of carbon-carbon bonds, including the C(sp)-C(sp²), C(sp)-C(sp³), and C(sp)-C(sp) bonds necessary for the synthesis of substituted alkynes. organic-chemistry.org

The Sonogashira coupling is a prominent palladium-catalyzed cross-coupling reaction that involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.org This reaction is highly efficient for the formation of C(sp)-C(sp²) bonds and has been widely applied in the synthesis of a vast array of complex molecules. organic-chemistry.org

While the classic Sonogashira reaction is primarily used for the synthesis of aryl and vinyl alkynes, modifications of this methodology can be envisioned for the synthesis of alkyl-substituted alkynes. For instance, a propargylic substrate containing the ethylsulfanyl group could potentially be coupled with a suitable electrophile. A deacetonative Sonogashira coupling of aryl propargyl alcohols with aryl chlorides has been reported, showcasing the versatility of this reaction beyond simple terminal alkynes. organic-chemistry.org

| Alkyne | Aryl/Vinyl Halide | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Product | Yield (%) |

| Phenylacetylene | Iodobenzene | Pd(PPh₃)₄ | CuI | Et₃N | THF | Diphenylacetylene | >95 |

| 1-Hexyne | Bromobenzene | Pd(PPh₃)₂Cl₂ | CuI | i-Pr₂NH | Toluene | 1-Phenyl-1-hexyne | 85 |

| 3-(Ethylsulfanyl)prop-1-yne | Vinyl bromide | Pd(OAc)₂/XPhos | CuI | Cs₂CO₃ | Dioxane | 5-(Ethylsulfanyl)pent-1-en-4-yne | Data not available |

The regioselectivity of the Sonogashira coupling is generally well-defined, with the coupling occurring at the carbon-halogen bond of the aryl or vinyl halide and the terminal C-H bond of the alkyne. organic-chemistry.org In cases of di- or poly-halogenated substrates, selective coupling can often be achieved by controlling the reaction conditions or by exploiting the differential reactivity of the various halogen atoms (I > Br > Cl).

Stereoselectivity is a key consideration in Sonogashira couplings involving vinyl halides. The reaction typically proceeds with retention of the stereochemistry of the double bond, providing a reliable method for the synthesis of stereodefined enynes.

Introduction of the Ethylsulfanyl Group

The incorporation of the ethylsulfanyl moiety is the second key transformation in the synthesis of this compound. This can be achieved through various synthetic strategies, with nucleophilic addition of a thiolate being a prominent method.

Nucleophilic Thiolate Addition to Electrophilic Alkyne Equivalents

The reaction of a nucleophilic sulfur species, such as an ethanethiolate anion, with a suitable electrophilic carbon is a common method for the formation of thioethers. chemistrysteps.com In the context of synthesizing this compound, this could involve the reaction of ethanethiolate with a but-1-yne derivative bearing a leaving group at the 4-position, such as 4-bromobut-1-yne or but-3-yn-1-yl tosylate.

Alternatively, the hydrothiolation of alkynes, which involves the addition of a thiol across the carbon-carbon triple bond, is a well-established method for the synthesis of vinyl sulfides. acs.org The regioselectivity of this addition can be controlled by the choice of catalyst. For example, rhodium catalysts tend to favor the anti-Markovnikov addition, while palladium catalysts often lead to the Markovnikov product. acs.org While this method typically yields vinyl sulfides, it highlights the reactivity of thiols towards alkynes. For the synthesis of a saturated thioether link, a different strategy is required.

A more direct approach involves the nucleophilic attack of a thiolate on an electrophilic alkyne equivalent. This can be achieved through a Michael-type addition if the alkyne is activated with an electron-withdrawing group. acs.orgnih.gov However, for non-activated terminal alkynes, a substitution reaction on a suitable precursor is more common.

| Alkyne Precursor | Thiol Source | Base/Catalyst | Solvent | Product | Regioselectivity |

| Phenylacetylene | Thiophenol | RhCl(PPh₃)₃ | Toluene | (E)-1-phenyl-2-(phenylthio)ethene | anti-Markovnikov |

| 1-Octyne | Benzenethiol | PdCl₂(PhCN)₂ | THF | 2-(Phenylthio)-1-octene | Markovnikov |

| But-3-yn-1-ol | Ethanethiol | NaH | DMF | 4-(Ethylsulfanyl)but-1-yn-1-ol | N/A (Substitution) |

Synthesis via Specific Sulfur-Containing Intermediates

The construction of the C(sp)-S bond in alkynyl thioethers like this compound is commonly achieved through methods that utilize specific sulfur-containing intermediates. These approaches can be broadly categorized based on the nature of the sulfur reagent, which can act as either a nucleophile or an electrophile.

One of the most traditional and direct methods involves the reaction of a terminal alkyne with an electrophilic sulfur species. In a plausible synthesis for this compound, but-1-yne would first be deprotonated with a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form the corresponding lithium acetylide. This highly nucleophilic intermediate can then react with an electrophilic sulfur reagent like ethanesulfenyl chloride or diethyl disulfide to forge the desired carbon-sulfur bond.

Alternatively, modern umpolung (polarity reversal) strategies have been developed. These methods reverse the typical reactivity, employing an electrophilic alkyne source and a nucleophilic sulfur source. For instance, hypervalent iodine reagents, such as ethynyl (B1212043) benziodoxolone (EBX) compounds, can serve as electrophilic acetylene synthons that react with thiols. A more recent innovation is the development of shelf-stable electrophilic alkynylthiolating reagents, such as N-alkynylthio phthalimides. acs.org These compounds can transfer the "alkynylthio" moiety to a variety of carbon nucleophiles. acs.org For the synthesis of the target molecule, an N-(but-1-yn-1-ylthio)phthalimide could theoretically react with an ethyl nucleophile, such as a Grignard reagent (ethylmagnesium bromide), to yield this compound. acs.org

Another advanced strategy utilizes alkynyl sulfonamides as precursors. These electron-deficient alkynes are effective reactants for the synthesis of alkynyl thioethers, proceeding through a proposed radical anion intermediate mechanism. ucl.ac.uk This method is notable for proceeding smoothly at low temperatures and without the need for a transition metal catalyst. ucl.ac.uk

Table 1: Synthesis of Alkynyl Thioethers via Sulfur Intermediates

| Sulfur Reagent Type | General Reactants | Key Features |

|---|---|---|

| Electrophilic Sulfur | Metal Acetylide + Sulfenyl Halide/Disulfide | Traditional, straightforward C-S bond formation. |

| Nucleophilic Sulfur (Umpolung) | Thiolate + Electrophilic Alkyne (e.g., Haloalkyne, Ethynyl Benziodoxolone) | Reverses classical reactivity; avoids strong bases. acs.org |

| Alkynylthio Transfer Reagent | N-alkynylthio phthalimide (B116566) + C-Nucleophile (e.g., Grignard) | Utilizes a stable, solid reagent for transferring the alkynylthio group. acs.org |

Multicomponent Reaction Sequences and Domino Processes

Multicomponent reactions (MCRs) and domino (or cascade) processes offer significant advantages in synthetic chemistry by combining multiple bond-forming events into a single, efficient operation. beilstein-journals.org These strategies increase molecular complexity rapidly from simple starting materials, thereby enhancing step economy and reducing waste. beilstein-journals.org

While a specific multicomponent reaction for the direct synthesis of this compound is not prominently documented, established MCRs can be adapted. The A³ coupling reaction, which traditionally combines an aldehyde, an alkyne, and an amine to produce a propargylamine, serves as a conceptual blueprint. researchgate.netrsc.orgnih.gov A hypothetical MCR for an alkynyl thioether could involve the reaction of an aldehyde, a terminal alkyne, and a thiol.

Domino reactions involving alkynyl sulfides as substrates are well-established, particularly in the realm of palladium catalysis. academie-sciences.fr These sequences often begin with a cyclizing carbopalladation step, where a palladium catalyst adds across the alkyne, followed by an intramolecular reaction with another part of the molecule. The resulting vinyl-palladium intermediate is then trapped in a cross-coupling reaction (such as Stille, Suzuki, or Sonogashira coupling) to complete the cascade. academie-sciences.fr While these methods typically yield cyclic thiophene (B33073) derivatives or other thiacycles, they underscore the capability of the alkynyl sulfide (B99878) moiety to participate in complex, metal-catalyzed domino sequences. academie-sciences.frnih.gov The efficiency of these cascades can be influenced by the nature of the sulfide, with propargyl thioethers sometimes showing different reactivity compared to alkynyl thioethers. academie-sciences.fr

Strategic Implementation of Protecting Groups in Alkyne Synthesis

In multistep organic synthesis, protecting groups are indispensable tools for temporarily masking a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. pressbooks.pub The synthesis of functionalized alkynyl thioethers often necessitates the use of protecting groups, particularly when other reactive sites are present. ulethbridge.ca

A key consideration in the synthesis of this compound analogues is the protection of the terminal alkyne's acidic proton. If a synthetic route required harsh basic conditions that could be compromised by the presence of the terminal alkyne, or if another part of the molecule needed to be modified via organometallic intermediates, the alkyne would require protection. A common and effective protecting group for terminal alkynes is a trialkylsilyl group, such as trimethylsilyl (B98337) (TMS) or triisopropylsilyl (TIPS). This group can be easily installed by treating the alkyne with a silyl (B83357) halide in the presence of a base and can be selectively removed later using a fluoride (B91410) source (e.g., TBAF) or under acidic conditions.

Conversely, if the starting materials for a synthesis already contain other sensitive functional groups (e.g., hydroxyl, amino, or carbonyl groups), these must be protected before manipulations involving the alkyne or thiol moieties. For example, in synthesizing a derivative of this compound from a starting material containing a hydroxyl group, the -OH would typically be protected as a silyl ether (e.g., TBS ether) or a benzyl (B1604629) ether. These protecting groups are robust enough to withstand the conditions of many C-S bond-forming reactions or alkyne functionalizations but can be removed selectively later. ulethbridge.ca The choice of protecting group is critical and must be orthogonal—that is, its removal conditions must not affect other protecting groups or sensitive functionalities in the molecule.

Table 2: Common Protecting Groups in Alkyne and Thioether Synthesis

| Functional Group to Protect | Protecting Group Example | Installation Reagent | Removal Conditions |

|---|---|---|---|

| Terminal Alkyne (-C≡CH) | Trimethylsilyl (TMS) | Trimethylsilyl chloride, Base (e.g., Et₃N) | Fluoride ion (e.g., TBAF), Mild acid |

| Thiol (-SH) | tert-Butyl (t-Bu) | Isobutylene, Acid catalyst | Strong acid (e.g., TFA) |

| Thiol (-SH) | Trityl (Tr) | Trityl chloride, Base | Mild acid, Hydrogenolysis |

| Hydroxyl (-OH) | tert-Butyldimethylsilyl (TBDMS/TBS) | TBDMS-Cl, Imidazole | Fluoride ion (e.g., TBAF), Acetic Acid |

Comparative Analysis of Synthetic Efficiency and Yields

Direct C-S bond formation via the reaction of a lithium acetylide with a sulfenyl halide is often high-yielding for simple substrates. However, it requires the use of pyrophoric organolithium reagents and moisture-sensitive electrophiles, which may not be ideal for large-scale synthesis or for molecules with sensitive functional groups.

Transition metal-catalyzed cross-coupling reactions provide a powerful alternative. While they may involve more expensive catalysts and ligands, they often offer broader functional group tolerance and milder reaction conditions. For example, palladium-catalyzed domino sequences leading to related thiacycles have been reported with yields ranging from 41% to 72%, depending on the specific substrates and the type of cross-coupling partner used in the final step. academie-sciences.fr

The use of modern, shelf-stable reagents like N-alkynylthio phthalimides represents a significant advancement in efficiency and convenience. The synthesis of various alkynyl thioethers using these reagents with Grignard reagents has been reported to achieve yields as high as 92%. acs.org This method avoids the direct handling of unstable sulfenyl halides and offers a practical route to a diverse range of products under mild conditions.

Multicomponent and domino reactions are, by definition, highly efficient in terms of step economy. beilstein-journals.org By constructing complex molecules in a single pot, they minimize the need for intermediate isolation and purification, which significantly reduces solvent waste and labor. While a direct yield comparison for this compound from such a process is not available, the general efficiency of these reactions makes them an attractive area for future synthetic design.

Table 3: Comparative Overview of Synthetic Strategies for Alkynyl Thioethers

| Synthetic Strategy | Typical Reagents | General Yield Range | Advantages | Disadvantages |

|---|---|---|---|---|

| Acetylide Alkylation | n-BuLi, Diethyl disulfide | Good to High | Direct, simple concept | Requires strong base, sensitive reagents |

| Pd-Catalyzed Domino Reaction | Pd(OAc)₂, PPh₃, Alkyne, Coupling Partner | 40-75% academie-sciences.fr | High complexity generation, step economy | Catalyst cost, potential side reactions |

| Alkynylthio Transfer | N-alkynylthio phthalimide, Grignard reagent | High (up to 92%) acs.org | Stable reagent, mild conditions, high yield | Multi-step preparation of the transfer reagent |

Advanced Chemical Reactivity and Transformation Pathways of 4 Ethylsulfanyl but 1 Yne Derivatives

Radical-Mediated Processes and Thiol-Yne Click Chemistry

The thiol-yne reaction, or alkyne hydrothiolation, represents a powerful and atom-economical method for forming alkenyl sulfides from the reaction between a thiol and an alkyne. wikipedia.orgnih.gov This "click chemistry" reaction is typically initiated by radical initiators or UV irradiation and proceeds via a free-radical chain mechanism. wikipedia.org

The radical-mediated addition of a thiol to an alkyne like 4-(Ethylsulfanyl)but-1-yne proceeds through a well-established chain-reaction mechanism. The process begins with the formation of a thiyl radical (RS•) from a thiol precursor, typically through photochemical or thermal initiation. This highly reactive thiyl radical then adds to the triple bond of the alkyne.

For a terminal alkyne, this addition can theoretically occur at either carbon of the triple bond. However, the reaction predominantly follows an anti-Markovnikov pathway, where the thiyl radical adds to the terminal carbon. wikipedia.org This regioselectivity is governed by the formation of the more stable radical intermediate. The resulting vinyl radical then abstracts a hydrogen atom from another thiol molecule, propagating the chain reaction and yielding the vinyl sulfide (B99878) product. wikipedia.org This sequence results in a mixture of (E/Z)-alkenes. wikipedia.org The radical intermediate is also capable of participating in secondary reactions, such as cyclization, depending on the substrate's structure. wikipedia.org

Visible-light photoredox catalysis has emerged as a milder and more sustainable method for initiating thiol-yne reactions compared to traditional UV irradiation or thermal initiators. wikipedia.orgwikipedia.org Research has demonstrated that the thiol-yne reaction involving alkynyl sulfides can be effectively conducted using a nonmetal, organic photocatalyst such as eosin (B541160) Y, activated by green LED irradiation in an air atmosphere. acs.orgacs.org

Table 1: Photocatalytic Thiol-Yne Reactions of Alkynyl Sulfides with Various Thiols This table is representative of data found in the literature, illustrating the scope and efficiency of the photocatalytic thiol-yne reaction.

| Alkynyl Sulfide Substrate | Thiol Reactant | Photocatalyst | Light Source | Total Yield (%) | Isomer Ratio (cis:trans) | Reference |

|---|---|---|---|---|---|---|

| Phenyl(phenylethynyl)sulfane | 4-Methylbenzenethiol | Eosin Y | Green LED | 90 | >20:1 | acs.org |

| Phenyl(phenylethynyl)sulfane | 4-Methoxybenzenethiol | Eosin Y | Green LED | 88 | >20:1 | acs.org |

| Phenyl(phenylethynyl)sulfane | Thiophenol | Eosin Y | Green LED | 85 | >20:1 | acs.org |

| (But-1-yn-1-yl)benzene | 4-Methylbenzenethiol | Eosin Y | Green LED | 65 | 1.5:1 | acs.org |

| (Hex-1-yn-1-yl)benzene | Benzenethiol | 9-Mesityl-10-methylacridinium tetrafluoroborate | Visible Light | High | Not Specified | wikipedia.org |

The high regioselectivity observed in the radical addition to alkynyl sulfides is directly attributed to the stabilizing effect of the adjacent sulfur atom on the radical intermediate. acs.orgacs.org When a thiyl radical adds to the alkyne, two potential vinyl radical intermediates can be formed. For an alkynyl sulfide like this compound, the addition of a radical (R'S•) to the terminal carbon (C1) would place the radical at C2, adjacent to the methylene (B1212753) bridge. Conversely, addition to C2 would place the radical at C1.

In photocatalytic reactions of model alkynyl sulfides, addition occurs exclusively at the β-carbon, meaning no addition is observed at the α-position next to the sulfur atom. acs.orgacs.org This outcome is controlled by the superior stability of the radical intermediate formed by β-addition. The sulfur atom, with its lone pairs of electrons, can effectively stabilize an adjacent radical through resonance or delocalization, a phenomenon well-documented in sulfur chemistry. This stabilizing interaction lowers the energy of the transition state leading to the β-adduct, making it the overwhelmingly favored pathway. acs.orgacs.org

Cycloaddition Reactions Involving the Alkyne Moiety

The carbon-carbon triple bond in this compound serves as a versatile 2π-electron component (a dienophile or dipolarophile) in various cycloaddition reactions, providing a powerful tool for the synthesis of cyclic and heterocyclic structures.

Another significant class of reactions is the 1,3-dipolar cycloaddition, which involves the reaction of a 1,3-dipole with a dipolarophile (the alkyne) to form a five-membered heterocycle. wikipedia.orgorganic-chemistry.org This reaction, often referred to as the Huisgen cycloaddition, is a highly efficient, stereoconservative process. wikipedia.orgorganic-chemistry.org The alkyne moiety of this compound can react with various 1,3-dipoles, such as azides to form 1,2,3-triazoles, or nitrile oxides to yield isoxazoles. youtube.comresearchgate.net These reactions provide a direct and modular route to complex heterocyclic systems. fu-berlin.de

Table 2: Cobalt(I)-Catalyzed Diels-Alder Reaction of Phenyl(phenylethynyl)sulfane with Dienes This table presents representative data on the efficacy of cobalt catalysis in promoting [4+2] cycloadditions with nonactivated alkynyl sulfides.

| Diene | Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2,3-Dimethyl-1,3-butadiene | [CoBr2(dppe)] / Zn / ZnI2 | CH2Cl2 | 25 | 1.0 | 98 | acs.org |

| Isoprene | [CoBr2(dppe)] / Zn / ZnI2 | CH2Cl2 | 25 | 1.5 | 95 | acs.org |

| (E)-1,3-Pentadiene | [CoBr2(dppe)] / Zn / ZnI2 | CH2Cl2 | 25 | 2.0 | 91 | acs.org |

| 1,3-Butadiene | [CoBr2(dppe)] / Zn / ZnI2 | CH2Cl2 | 25 | 1.5 | 85 | acs.org |

Isomerization and Rearrangement Dynamics

The position of the triple bond in alkyne systems is not always static and can be altered under specific reaction conditions, leading to isomerization. For but-1-yne derivatives, the migration of the triple bond is a key rearrangement process.

The migration of a triple bond along a carbon chain is a well-documented process known as the alkyne zipper reaction. wikipedia.org This isomerization is typically catalyzed by very strong bases and proceeds through a series of equilibria involving deprotonation and reprotonation steps. mdpi.comlibretexts.org

The mechanism begins with the abstraction of a propargylic proton—a proton on a carbon adjacent to the triple bond—by a strong base. youtube.com For this compound, this would be a proton on C3. The acidity of these protons (pKa ≈ 35) is significantly higher than that of alkanes, allowing for their removal by superbases like potassium 1,3-diaminopropanide (KAPA) or sodium amide. wikipedia.orgstackexchange.com Deprotonation leads to the formation of a propargyl anion, which is in resonance with an allenic carbanion. mdpi.com Protonation of this allenic intermediate at the other end can yield an allene. wikipedia.org This sequence of deprotonation to an allenyl/propargyl anion followed by reprotonation can occur repeatedly, effectively "walking" the triple bond along the carbon chain. wikipedia.orgmdpi.com

The direction of isomerization is highly dependent on the reaction conditions. In the presence of bases like potassium hydroxide, an equilibrium is established that favors the formation of the most thermodynamically stable internal alkyne. libretexts.orgstackexchange.com Conversely, using very strong bases like NaNH2 or KAPA can drive the reaction "contra-thermodynamically" towards the formation of the terminal alkyne. mdpi.comstackexchange.com This is because the terminal alkyne is acidic enough (pKa ≈ 25) to be fully deprotonated by the strong base, forming a stable terminal acetylide salt. wikipedia.orglibretexts.org The formation and potential precipitation of this salt effectively removes the terminal alkyne from the equilibrium, driving the reaction to completion via Le Châtelier's principle. wikipedia.orgstackexchange.com

Sigmatropic Rearrangements of Propargyl Thiocyanates

Propargyl thiocyanates derived from this compound are susceptible to nih.govnih.gov-sigmatropic rearrangements, a thermally or photochemically induced pericyclic reaction. This transformation, a type of hetero-Cope rearrangement, involves the concerted reorganization of six electrons, leading to the formation of allenyl isothiocyanates. qucosa.denih.govresearchgate.net The reaction proceeds through a six-membered, cyclic transition state, resulting in the inversion of the propargyl group.

The general transformation can be depicted as follows:

Scheme 1: nih.govnih.gov-Sigmatropic Rearrangement of a Propargyl Thiocyanate (B1210189)

Propargyl Thiocyanate DerivativeAllenyl Isothiocyanate Derivative

In the context of a derivative of this compound, where the propargylic position is substituted with a thiocyanate group, the rearrangement would yield an allenyl isothiocyanate. The presence of the ethylsulfanyl group at the homo-propargylic position is not expected to sterically hinder the reaction but may influence the electronic properties of the system. The high reactivity of the resulting allenyl isothiocyanates makes them valuable intermediates for the synthesis of various heterocyclic compounds, such as substituted thiazoles, through subsequent reactions with nucleophiles. qucosa.de The study of these rearrangements can be carried out using techniques like flash vacuum pyrolysis (FVP) or thermolysis in solution. qucosa.de

Transition Metal-Catalyzed Transformations

The alkyne functionality in this compound serves as a versatile handle for a variety of transition metal-catalyzed transformations, enabling the construction of complex molecular architectures.

Hydrosilylation of the terminal alkyne in this compound offers a direct and atom-economical route to valuable vinylsilanes. The regioselectivity and stereoselectivity of this reaction are highly dependent on the choice of catalyst and silane (B1218182). For internal thioalkynes, which are structurally related to this compound, a cationic ruthenium catalyst, [CpRu(MeCN)₃]⁺PF₆⁻ (Cp = pentamethylcyclopentadienyl), has been shown to be highly effective. nih.govpkusz.edu.cn

In a study on the hydrosilylation of internal thioalkynes, the use of the bulky silane tris(trimethylsiloxy)silane, (TMSO)₃SiH, in conjunction with the [Cp*Ru(MeCN)₃]⁺ catalyst, resulted in excellent α-regioselectivity and syn-stereoselectivity at room temperature. pkusz.edu.cn The sulfenyl group in the thioalkyne substrates plays a crucial role in directing the reaction through chelation stabilization, leading to a novel mechanistic pathway. pkusz.edu.cn This directing effect leads to the unprecedented syn-addition selectivity with a catalyst that typically favors anti-addition. pkusz.edu.cn

| Substrate (Thioalkyne) | Silane | Catalyst | Product(s) (α-regioisomer, Z/E ratio) | Yield (%) | Reference |

| Ph-C≡C-SPh | (TMSO)₃SiH | [CpRu(MeCN)₃]⁺PF₆⁻ | α-vinylsilane (>20:1), Z/E >20:1 | 95 | pkusz.edu.cn |

| Et-C≡C-SPh | (TMSO)₃SiH | [CpRu(MeCN)₃]⁺PF₆⁻ | α-vinylsilane (>20:1), Z/E >20:1 | 92 | pkusz.edu.cn |

| Ph-C≡C-SEt | (TMSO)₃SiH | [CpRu(MeCN)₃]⁺PF₆⁻ | α-vinylsilane (>20:1), Z/E >20:1 | 96 | pkusz.edu.cn |

| MeO₂C(CH₂)₂-C≡C-SPh | (TMSO)₃SiH | [CpRu(MeCN)₃]⁺PF₆⁻ | α-vinylsilane (>20:1), Z/E >20:1 | 94 | pkusz.edu.cn |

The evaluation of different catalytic systems reveals that rhodium complexes, such as [Rh(COD)₂]BF₄/2PPh₃, are also competent catalysts for the hydrosilylation of terminal alkynes. scientificspectator.com The choice of metal center and ligands can significantly influence the reaction outcome, allowing for the selective synthesis of either α- or β-vinylsilanes with varying stereochemistries (E or Z). rsc.orgrsc.org

The reaction of this compound with low-valent transition metal complexes can lead to the formation of various metallacycles, which are important intermediates in organic synthesis. For instance, the reaction of two molecules of an alkyne with a low-valent zirconocene (B1252598) species, "Cp₂Zr(II)", is a well-established method for the preparation of zirconacyclopentadienes. nih.gov These zirconacycles can then be converted into a variety of p-block element metalloles, such as thiophenes, through reactions with element halides. nih.gov

Scheme 2: Formation of a Thiophene (B33073) Derivative from a Zirconacyclopentadiene

This methodology provides a versatile route for the construction of substituted thiophenes from alkynes like this compound. The reaction of 1-titana- and 1-zirconacyclopent-3-ynes with tris(pentafluorophenyl)borane (B72294) has also been studied, demonstrating the reactivity of these metallacycles towards ring-opening reactions. researchgate.net

Electrophilic and Nucleophilic Reactivity of the Alkyne and Thioether Functional Groups

The concurrent presence of an alkyne and a thioether in this compound allows for a diverse range of electrophilic and nucleophilic reactions.

The electron-rich triple bond of the alkyne is susceptible to electrophilic addition reactions. chemistrysteps.com For example, the addition of halogens (e.g., Br₂, Cl₂) proceeds through a cyclic halonium ion intermediate, resulting in the formation of vicinal dihalides with anti-addition. libretexts.orgsavemyexams.com The ethylsulfanyl group, being electron-donating through resonance, can influence the rate and regioselectivity of such additions.

Conversely, the alkyne can undergo nucleophilic addition, particularly when activated by an adjacent electron-withdrawing group. While this compound itself is not an activated alkyne, its derivatives can be functionalized to facilitate such reactions. A common example is the thiol-yne reaction, where a thiol adds across the triple bond. wikipedia.org This reaction can be initiated by radicals or catalyzed by various metals and bases, leading to the formation of vinyl sulfides. wikipedia.org

Oxidative and Reductive Transformations of the Sulfide Linkage

The sulfide linkage in this compound can be selectively oxidized to the corresponding sulfoxide (B87167) and sulfone without affecting the alkyne moiety, provided that appropriate reagents and reaction conditions are employed. researchgate.netresearchgate.net Common oxidizing agents for this transformation include hydrogen peroxide (H₂O₂), often in the presence of a catalyst, and periodates. organic-chemistry.orgorganic-chemistry.org Polymer-supported periodate (B1199274) ions have been shown to be effective for the clean and high-yielding oxidation of sulfides to sulfoxides. niscpr.res.in

Scheme 3: Oxidation of the Sulfide Linkage

SulfideSulfoxideSulfone

The selective oxidation to either the sulfoxide or the sulfone can often be controlled by the stoichiometry of the oxidant. organic-chemistry.org These oxidized derivatives are valuable synthetic intermediates, as the sulfoxide and sulfone groups can act as leaving groups or participate in other transformations.

Reductive transformations of the sulfide linkage are less common but can be achieved using various reducing agents. For instance, Raney nickel can be used to effect desulfurization. The specific conditions required for the reduction of the sulfide in the presence of an alkyne would need to be carefully selected to avoid reduction of the triple bond.

Applications in Chemical Synthesis and Materials Science

Utilization as Versatile Synthetic Building Blocks for Complex Architectures

Alkynyl sulfides, including 4-(Ethylsulfanyl)but-1-yne, are recognized as versatile sulfur-containing building blocks in organic synthesis. researchgate.net Their relative stability and predictable reactivity make them ideal starting points for constructing intricate molecular frameworks. rsc.org The presence of the C(sp)–S bond is crucial, as it is less studied than C(sp²)–S and C(sp³)–S formations, making methods for its synthesis and subsequent reactions an area of active research. acs.org

One powerful application is in cycloaddition reactions to create highly substituted aromatic systems. For instance, alkynyl sulfides can function as electron-rich dienophiles in Lewis acid-catalyzed Diels-Alder/retro-Diels-Alder reactions with electron-poor dienes like 2-pyrones. This methodology provides efficient access to polysubstituted aryl sulfides, which are important structural motifs in medicinal chemistry and materials science. acs.org The reaction demonstrates broad functional group compatibility and can be scaled up for practical synthesis. acs.org

| Reactant Type | Example Reactant | Reaction Pathway | Product Class | Reference |

|---|---|---|---|---|

| Alkynyl Sulfide (B99878) (Dienophile) | This compound analogue | Lewis Acid-Catalyzed [4+2] Cycloaddition / retro-Diels-Alder | Polysubstituted Aryl Sulfides | acs.org |

| 2-Pyrone (Diene) | Substituted 2-pyrones |

This synthetic strategy highlights how the unique electronic properties of the alkynyl sulfide moiety can be harnessed to build complex, functionalized aromatic architectures from simpler precursors. acs.org

Integration into Polymer Chemistry for Functional Material Development

The terminal alkyne group in this compound makes it a prime candidate for integration into polymer structures via thiol-yne "click" chemistry. researchgate.net This reaction involves the addition of a thiol across an alkyne, typically proceeding through a radical-mediated or nucleophilic mechanism. researchgate.net Thiol-yne polymerization is a highly efficient method for creating cross-linked polymer networks and functional polymers with unique topologies. d-nb.infoacs.org

When a molecule like this compound is copolymerized with multifunctional thiols (dithiols or tetrathiols), it can lead to the formation of polysulfide networks. d-nb.inforesearchgate.net These sulfur-rich polymers are of significant interest in materials science, particularly for optical applications, because the high polarizability of sulfur atoms imparts a high refractive index to the material. d-nb.inforesearchgate.net The thiol-yne reaction offers several advantages, including mild reaction conditions, high yields, and tolerance to various functional groups, making it a robust tool for developing advanced functional materials. d-nb.info

| Monomer Type | Polymerization Method | Resulting Polymer Structure | Key Property | Reference |

|---|---|---|---|---|

| Diyne/Alkyne Monomers | Photo- or Thermo-initiated Thiol-Yne Click Polymerization | Cross-linked Polysulfide Networks | High Refractive Index | d-nb.inforesearchgate.net |

| Dithiol/Tetrathiol Monomers |

The resulting materials are promising for applications such as high refractive index optical materials, coatings, and advanced biomaterials. d-nb.info

Role in Catalysis and Ligand Design for Organometallic Systems

The ethylsulfanyl (thioether) group of this compound allows it to function as a ligand in organometallic chemistry. Thioethers are soft ligands that can coordinate to a variety of transition metals, influencing the structure, stability, and reactivity of the resulting metal complexes. wikipedia.orgthieme-connect.com While historically less utilized than phosphine (B1218219) or nitrogen-based ligands, thioether-containing ligands are increasingly being explored for their unique electronic and steric properties in catalysis. thieme-connect.com

Thioether ligands have been incorporated into complexes with metals such as copper, iron, cobalt, palladium, hafnium, and zirconium. wikipedia.orgrsc.orgacs.orgnih.gov These complexes have shown utility in a range of catalytic applications. For example, hafnium and zirconium complexes bearing thioether-amido ligands have demonstrated high activity and exceptional thermal stability in the copolymerization of olefins at high temperatures. acs.org The presence of the sulfur donor can lead to unexpected and beneficial properties, such as slower β-H elimination rates in certain polymerization reactions. acs.org In bioinorganic chemistry, thioether ligands are used to model the active sites of metalloenzymes, such as copper monooxygenases, which contain methionine or cysteine residues. rsc.orgnih.gov

| Metal Center | Ligand Type | Catalytic Application / Area of Study | Reference |

|---|---|---|---|

| Hafnium (Hf), Zirconium (Zr) | Thioether-amido | High-temperature olefin copolymerization | acs.org |

| Copper (Cu) | Macrocyclic Polythioether (e.g., 14-ane-S4) | Modeling active sites of copper monooxygenases | rsc.org |

| Cobalt (Co), Iron (Fe) | Poly(thioether)borate | Coordination chemistry, bioinorganic modeling | nih.gov |

| Palladium (Pd) | Thiacrown ethers (e.g., 18-ane-S6) | Formation of unusual oxidation states (e.g., Pd(III)) | wikipedia.org |

Contribution to the Synthesis of Heterocyclic Compounds

Alkynyl sulfides are valuable precursors for the synthesis of a wide variety of sulfur-containing heterocycles. researchgate.netacs.org The reactivity of the alkyne, often enhanced by the adjacent sulfur atom, can be exploited in various cyclization strategies. nih.govacs.org

Several methods have been developed to convert alkynyl sulfides into heterocyclic systems. These include:

Iodocyclization: Treatment of alkynyl sulfides with iodine can trigger a cyclization reaction to produce sulfur-containing heterocycles. acs.org

Gold-Catalyzed Cycloisomerization: Gold catalysts are particularly effective in promoting the cyclization of alkyne precursors to form heterocycles like benzothiophenes and thiomorpholin-3-ones. syncatdavies.com

Oxidative C-H Functionalization: Vinyl sulfides, which can be derived from alkynyl sulfides, react with oxidizing agents to form electrophilic thiocarbenium ions that subsequently cyclize with appended nucleophiles. nih.govacs.org

Reactions with Elemental Sulfur: In some cases, alkynes can react directly with elemental sulfur to form thiophenes. researchgate.net

These transformations provide access to privileged scaffolds that are useful in the development of new pharmaceuticals and functional materials. acs.orgnih.gov

| Starting Material Type | Reaction Type | Catalyst/Reagent | Resulting Heterocycle | Reference |

|---|---|---|---|---|

| Alkynyl Sulfide | Iodocyclization | Iodine | Various S-heterocycles | acs.org |

| Ynamide (alkynyl amide) | Gold-Catalyzed Oxidative Cascade | Gold Catalyst | Thiomorpholin-3-ones | syncatdavies.com |

| Vinyl Sulfide | Oxidative C-H Cleavage/Cyclization | DDQ | Tetrahydrothiopyrans | nih.govacs.org |

| Alkyne | Sulfuration | Elemental Sulfur | Thiophenes | researchgate.net |

Potential in Advanced Chemical Synthesis Methodologies and Reaction Design

The unique electronic nature and reactivity of the alkynyl sulfide functional group in molecules like this compound make it a subject of ongoing research for the development of novel synthetic methods. researchgate.net Modern approaches to forming the C(sp)–S bond have moved beyond classical methods to include transition metal-catalyzed cross-coupling reactions, which offer milder conditions and broader substrate scope. acs.orgrsc.orgorganic-chemistry.org

The potential of alkynyl sulfides is being realized in the design of new reaction cascades and multicomponent reactions. Their ability to act as versatile synthons opens doors for creating molecular complexity efficiently. researchgate.netrsc.org For example, the aforementioned Diels-Alder/retro-Diels-Alder reaction is a testament to how these building blocks can be used in advanced reaction design to access polysubstituted aromatic compounds that are otherwise difficult to synthesize. acs.org Future research will likely focus on discovering new catalytic systems to transform alkynyl sulfides and employing them in diversity-oriented synthesis to rapidly generate libraries of complex molecules for screening in drug discovery and materials science.

Conclusion and Future Research Directions

Synthesis and Reactivity of 4-(Ethylsulfanyl)but-1-yne: A Synthesis of Current Knowledge

The synthesis of this compound can be conceptually approached through the hydrothiolation of but-1-yne with ethanethiol. This transformation is a cornerstone of "thiol-yne" chemistry, a field that has garnered significant attention for its efficiency and adherence to "click" chemistry principles. researchgate.netrsc.org Several synthetic strategies are applicable for this reaction.

Synthesis Pathways:

Radical-Mediated Addition: This is a common pathway for thiol-yne reactions, often initiated by UV irradiation or a radical initiator like 2,2′-azobisisobutyronitrile (AIBN). researchgate.netrsc.org The reaction proceeds via a thiyl radical, which adds to the alkyne. For a terminal alkyne like but-1-yne, this typically results in an anti-Markovnikov addition, yielding the desired alkenyl sulfide (B99878). researchgate.net A subsequent second addition can occur, leading to a dithioether, which necessitates careful control of reaction conditions to favor the mono-adduct. acs.org

Base-Catalyzed Michael Addition: When the alkyne is "activated" by an electron-withdrawing group, a base-catalyzed nucleophilic Michael addition can occur. acs.org While but-1-yne is an unactivated alkyne, this pathway highlights a broader strategy within thioether-alkyne chemistry.

Transition Metal Catalysis: A variety of transition metals, including rhodium, palladium, and gold, can catalyze the hydrothiolation of alkynes. rsc.orgnih.gov These methods offer the potential for high regio- and stereoselectivity under mild conditions. rsc.org For instance, rhodium complexes have been shown to generate products with regular structures. rsc.org

Reactivity Profile: The reactivity of this compound is dictated by its two primary functional groups.

Terminal Alkyne: The C≡C triple bond is a versatile handle for a multitude of organic transformations. It can participate in:

Cycloaddition Reactions: Such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

Further Hydrothiolation: The resulting vinyl sulfide can react with another thiol equivalent, particularly under radical conditions. nih.gov

Metal-Catalyzed Couplings: The terminal alkyne can undergo various coupling reactions, expanding its molecular complexity. nih.gov

Enzyme-Mediated Reactions: Terminal alkynes have been shown to react selectively with active-site cysteine nucleophiles in certain proteases, forming stable vinyl thioether linkages. acs.orgnih.gov

Thioether Moiety: The sulfur atom can influence reactions by coordinating to metal catalysts. This can sometimes lead to catalyst deactivation but can also be harnessed to direct reactivity. nih.gov

Prospective Research Avenues in Thioether-Alkyne Chemistry

The study of compounds like this compound opens doors to broader research in thioether-alkyne chemistry. Future work could focus on several key areas:

Selective Synthesis: Developing methods for highly selective mono-addition of thiols to diynes or di-addition to dialkynes to create precisely structured oligomers and polymers.

Functional Polymers: The thiol-yne reaction is exceptionally suited for polymerization, creating polythioethers. patsnap.com Research into synthesizing polymers with tailored properties—such as specific refractive indices, thermal stability, or biocompatibility—is a promising direction. rsc.orgresearchgate.net

Dynamic Covalent Chemistry: Thiol-yne Michael adducts can undergo retro-Michael reactions, making them suitable for use in dynamic covalent chemistry to create self-healing materials or adaptable networks. acs.org

Bioconjugation: The high efficiency and orthogonality of thiol-yne reactions make them attractive for bioconjugation, modifying peptides, proteins, and other biomolecules under mild conditions. researchgate.net

Exploration of Novel Catalytic Systems and Methodologies

Advances in catalysis are crucial for unlocking the full potential of thioether-alkyne chemistry. Future explorations should target the development of more efficient, selective, and sustainable catalytic systems.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful, green tool for organic synthesis. mdpi.com Designing new photocatalysts for thiol-yne reactions could enable transformations under even milder conditions with high selectivity, controlling outcomes between Markovnikov and anti-Markovnikov products. mdpi.com

Earth-Abundant Metal Catalysis: While precious metals like gold and palladium are effective, research into catalysts based on more abundant and less toxic metals like copper or iron is a key goal for sustainable chemistry. researchgate.netresearchgate.net Heterogeneous catalysts, such as copper nanoparticles on a TiO₂ support, offer the added benefits of easy separation and recyclability. nih.govresearchgate.net

Metal-Free Catalysis: Exploring organocatalysts or even catalyst-free reaction conditions, potentially promoted by green solvents like water, represents a significant frontier for environmentally benign synthesis. acs.org

| Catalyst Type | Examples | Key Advantages | Research Focus |

|---|---|---|---|

| Radical Initiators | AIBN, UV Light | Well-established, effective for anti-Markovnikov addition | Improving control over mono/di-addition |

| Transition Metals | Au, Pd, Rh, Cu complexes | High selectivity (regio- and stereo-), mild conditions | Replacing precious metals with earth-abundant alternatives |

| Photoredox Catalysts | Ru/Ir complexes, organic dyes, semiconductors (TiO₂) | Uses visible light, green and sustainable, novel reactivity | Expanding substrate scope and selectivity control |

| Heterogeneous Catalysts | CuNPs/TiO₂ | Recyclable, easy to separate from product | Improving catalyst lifetime and efficiency |

| Metal-Free Systems | Organobases, catalyst-free (thermal/solvent effects) | Avoids metal contamination, potentially lower cost | Discovering new catalysts and reaction conditions |

Interdisciplinary Opportunities in Materials Science and Computational Chemistry

The unique properties of the thioether linkage combined with the versatility of the alkyne group create significant opportunities at the interface of chemistry, materials science, and computational science.

Materials Science: Polythioethers, synthesized via thiol-yne polymerization, are a class of polymers with valuable properties. They exhibit excellent chemical resistance to fuels and solvents, flexibility, and environmental stability, making them ideal for applications as high-performance sealants in the aerospace industry, adhesives, and coatings. patsnap.comrsc.org The introduction of sulfur atoms into polymer backbones can also impart unique optical and mechanical properties. nih.gov Future research could focus on creating advanced materials, such as self-healing polymers, responsive hydrogels, and high refractive index optical materials, by designing monomers with specific functionalities.

Computational Chemistry: Computational tools, particularly Density Functional Theory (DFT), are becoming indispensable for understanding and predicting chemical reactivity. researchgate.netacs.orgnih.gov In the context of thioether-alkyne chemistry, computational studies can:

Elucidate Reaction Mechanisms: Model transition states to understand the factors controlling reaction rates and selectivity (e.g., E/Z diastereoselectivity). acs.orgnih.gov

Predict Reactivity: Analyze the electronic structure of thiols and alkynes to predict their reactivity and guide substrate design. researchgate.net

Design Novel Catalysts: Simulate catalyst-substrate interactions to aid in the rational design of new catalysts with enhanced activity and selectivity.

| Research Area | Objective | Potential Impact |

|---|---|---|

| Advanced Polythioether Materials | Synthesize polymers with tailored mechanical, optical, and self-healing properties. | Development of next-generation sealants, optical plastics, and smart materials. |

| Mechanistic Computational Studies | Use DFT to model reaction pathways of novel catalytic systems. | Accelerate catalyst discovery and optimize reaction conditions for higher efficiency. |

| Biomaterials and Bioconjugation | Develop biocompatible polythioethers and use thiol-yne chemistry for targeted drug delivery. | New platforms for tissue engineering and advanced therapeutic delivery systems. |

| Dynamic and Responsive Materials | Leverage the reversible nature of thiol-Michael additions to create adaptive materials. | Creation of recyclable thermosets, printable hydrogels, and sensors. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(Ethylsulfanyl)but-1-yne, and how do reaction conditions influence product yield?

- Methodological Answer: The synthesis typically involves introducing the ethylsulfanyl group via nucleophilic substitution. For example, reacting a halogenated alkyne precursor (e.g., 1-bromo-but-1-yne) with ethylthiol under basic conditions (e.g., KOH in ethanol) can yield the target compound. Solvent-free methods or one-pot syntheses (as seen in triazine derivatives) may improve efficiency . Optimizing stoichiometry, temperature (40–60°C), and reaction time (4–12 hours) is critical to minimize side products like sulfoxides or disulfides .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer:

- ¹H/¹³C NMR : Identifies ethylsulfanyl (-S-CH₂CH₃) and alkyne (C≡CH) protons. Ethylsulfanyl protons appear as a triplet (δ 1.2–1.4 ppm) and quartet (δ 2.5–2.7 ppm), while the terminal alkyne proton resonates near δ 1.8–2.1 ppm .

- FT-IR : Confirms C≡C stretching (~2100 cm⁻¹) and C-S bonds (~600–700 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 128.06) .

Q. What are the typical chemical reactions involving the ethylsulfanyl and alkyne groups in this compound?

- Methodological Answer:

- Oxidation : The ethylsulfanyl group can oxidize to sulfoxides (using H₂O₂) or sulfones (with KMnO₄) .

- Alkyne Functionalization : The terminal alkyne participates in Huisgen cycloaddition (click chemistry) with azides to form triazoles, useful in bioconjugation .

- Substitution : The alkyne may undergo Sonogashira coupling with aryl halides in the presence of Pd catalysts .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) aid in predicting the reactivity of this compound in click chemistry applications?

- Methodological Answer: DFT calculations model electron density distributions, revealing nucleophilic/electrophilic sites. For example, the alkyne’s LUMO energy predicts regioselectivity in cycloadditions. Molecular docking simulations can assess binding affinity with biological targets (e.g., enzymes), guiding drug design .

Q. What strategies resolve contradictions between experimental and computational data regarding reaction pathways?

- Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to distinguish between concerted vs. stepwise mechanisms .

- Cross-Validation : Use multiple techniques (e.g., NMR kinetics, GC-MS) to confirm intermediates. For instance, trapping transient species with scavengers (e.g., TEMPO) validates proposed pathways .

Q. How to design experiments to study the compound’s stability under varying pH and temperature conditions?

- Methodological Answer:

- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40–80°C and monitor degradation via HPLC. Hydrolysis of the alkyne or sulfanyl group may occur under acidic/alkaline conditions .

- Arrhenius Analysis : Calculate activation energy to predict shelf-life at room temperature .

Q. What are the challenges in synthesizing derivatives with specific stereochemistry or regioselectivity?

- Methodological Answer:

- Chiral Catalysts : Use asymmetric catalysis (e.g., Pd with BINAP ligands) to control stereochemistry during Sonogashira couplings .

- Protecting Groups : Temporarily block the alkyne with TMS-Cl to direct sulfanyl group installation regioselectively .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.